N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide

Catalog No.
S7867574
CAS No.
M.F
C11H12N2O4
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carbox...

Product Name

N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c1-6-2-4-8(17-6)11(16)12-7-3-5-9(14)13-10(7)15/h2,4,7H,3,5H2,1H3,(H,12,16)(H,13,14,15)

InChI Key

MFIRWTZGSZJGFY-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2CCC(=O)NC2=O

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2CCC(=O)NC2=O
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has recently gained significant attention in various fields of research and industry. DMF can be synthesized and characterized through several methods, which make it a promising candidate for several applications in scientific experiments. Moreover, DMF's biological properties and toxicity profile have been extensively studied, providing insight into its potential implications.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is a cyclic amide compound with the formula C9H11NO4. It is also known as 2,6-dioxopiperidine-3-methyl-5-carboxylic acid dimethylamide or furan-2-carboxamide, 5-methyl-N-(2,6-dioxopiperidin-3-yl)-. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is widely used as a solvent, especially in organic synthesis and surface coating industry. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's ability to dissolve numerous organic and inorganic compounds makes it an excellent choice for a wide range of industrial applications.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is a colorless, odorless, and transparent liquid with a molecular weight of 189.19 g/mol. It has a boiling point of 153°C and a melting point of −1°C. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's density is 1.134 g/cm³, and its solubility in water is very low (0.05 g/100 ml). N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is a weak organic base with a pKa of 8.94. The presence of a cyclic ring in the molecule causes it to have high polarity, and this, in turn, allows N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide to dissolve numerous polar and non-polar organic and inorganic compounds.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is synthesized through several methods. One of the most commonly used methods involves reacting 3-methylglutaric acid with ammonia to produce 3-methylglutaramide. The 3-methylglutaramide is then reacted with furan-2-carboxylic anhydride to produce N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide. The second most commonly used method involves heating N-acyl-2,6-dioxopiperidines with furfurylamine.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide can be characterized using several techniques, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques help to confirm the purity, chemical composition, and molecular structure of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide.
Various analytical methods are used to detect and quantify N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide in different substances. These methods include liquid chromatography–mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been evaluated for its biological properties, including its immunomodulatory, anti-inflammatory, and anti-tumor activities. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been shown to modulate the immune system by inhibiting immune cell proliferation and cytokine secretion, reducing oxidative stress, and decreasing inflammation. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has also shown potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis. Furthermore, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been shown to have an anti-tumor effect by inducing apoptosis and suppressing cell proliferation.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is considered to be a relatively safe compound when used in scientific experiments. However, like all chemicals, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide can be toxic if not handled properly. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide exposure can lead to various adverse health effects, including skin and eye irritation, respiratory distress, and liver damage. Therefore, appropriate laboratory practices should be employed when working with N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has several applications in scientific experiments, including organic synthesis, protein crystallization, pharmaceuticals, and surface coatings. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is an excellent solvent for the dissolution of organic and inorganic compounds, making it a valuable reagent in organic synthesis. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has also been used for the production of semiconductors, dyes, and pigments. Additionally, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been used as a co-solvent in protein crystallization experiments due to its ability to facilitate crystal growth.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been extensively studied in several fields of research, including immunology, oncology, and materials science. Several studies have been conducted to evaluate N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's immunomodulatory properties and its potential therapeutic use in autoimmune and inflammatory diseases. Moreover, studies have demonstrated N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's anti-tumor activity in vitro and in animal models.
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has several potential implications in various fields of research and industry. For example, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's ability to dissolve both polar and nonpolar organic and inorganic compounds makes it a valuable solvent in various industries, including pharmaceuticals, surface coatings, and the production of semiconductors and dyes. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's immunomodulatory and anti-inflammatory properties make it a promising candidate for the treatment of autoimmune and inflammatory diseases. Furthermore, the anti-tumor properties of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide make it a potential chemotherapeutic agent.
Limitations
Despite its numerous applications and potential implications, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has several limitations. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's low solubility in water limits its use as a solvent in aqueous systems. Additionally, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is not biodegradable, and its use in industrial processes can contribute to environmental pollution.
Several future directions can be taken to further research on N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide. Some of these directions include:
1. Development of safer, more effective methods for N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide synthesis.
2. Exploration of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's potential uses in nanotechnology and materials engineering.
3. Investigation of the mechanisms underlying N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's anti-inflammatory and immunomodulatory properties.
4. Development of more efficient and environmentally friendly methods for the disposal of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide waste.
5. Identification of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide analogs with improved therapeutic properties and decreased toxicity.
6. Investigation of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's potential applications as a co-solvent in other scientific experiments to enhance crystal growth and solubility.
In conclusion, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is a promising compound that has numerous potential applications in various fields of research and industry. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide's physical and chemical properties, synthesis and characterization, analytical methods for detection, biological properties, toxicity and safety, applications in scientific experiments, current state of research, and limitations, provide insight into its potential implications. Moreover, the list of future directions highlighted in this paper indicates that N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide research has just begun, and its potential for new discoveries remains high.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

236.07970687 g/mol

Monoisotopic Mass

236.07970687 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-01-05

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